
4-Bromo-7-(trifluoromethyl)-1H-indazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-7-(trifluoromethyl)-1H-indazol-3-amine: is a heterocyclic compound that belongs to the class of indazole derivatives. It is characterized by the presence of a bromine atom at the fourth position, a trifluoromethyl group at the seventh position, and an amine group at the third position of the indazole ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-(trifluoromethyl)-1H-indazol-3-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-bromo-7-(trifluoromethyl)-1H-indazole.
Reaction with Sodium Hydride: The starting material is treated with sodium hydride in dimethylformamide at 0°C to generate the corresponding anion.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom at the fourth position can undergo nucleophilic substitution reactions with various nucleophiles to form substituted derivatives.
Oxidation and Reduction:
Cross-Coupling Reactions: The trifluoromethyl group at the seventh position can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Cross-Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
- Substituted indazole derivatives with various functional groups at the fourth position.
- Biaryl compounds formed through cross-coupling reactions.
Applications De Recherche Scientifique
Chemistry: 4-Bromo-7-(trifluoromethyl)-1H-indazol-3-amine is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: This compound has shown potential in the development of therapeutic agents for the treatment of cancer, inflammation, and neurological disorders. Its ability to interact with specific molecular targets makes it a valuable scaffold for drug discovery.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for various applications, including the development of new materials with specific functionalities .
Mécanisme D'action
The mechanism of action of 4-Bromo-7-(trifluoromethyl)-1H-indazol-3-amine is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes and receptors, involved in various biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
4-Bromo-7-trifluoromethylquinoline: This compound shares the bromine and trifluoromethyl substituents but differs in the core structure, which is a quinoline instead of an indazole.
4-Bromo-7-fluoroquinoline: Similar to the above compound but with a fluorine atom instead of a trifluoromethyl group.
Uniqueness: 4-Bromo-7-(trifluoromethyl)-1H-indazol-3-amine is unique due to the presence of both a bromine atom and a trifluoromethyl group on the indazole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H5BrF3N3 |
|---|---|
Poids moléculaire |
280.04 g/mol |
Nom IUPAC |
4-bromo-7-(trifluoromethyl)-1H-indazol-3-amine |
InChI |
InChI=1S/C8H5BrF3N3/c9-4-2-1-3(8(10,11)12)6-5(4)7(13)15-14-6/h1-2H,(H3,13,14,15) |
Clé InChI |
YYDQYNHFCZEAGM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1C(F)(F)F)NN=C2N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


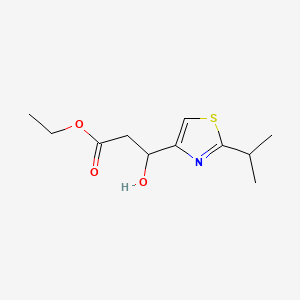

![7-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13667993.png)

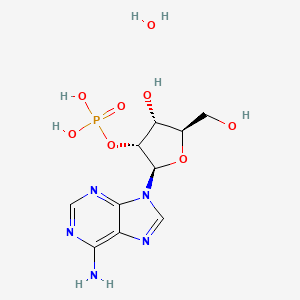

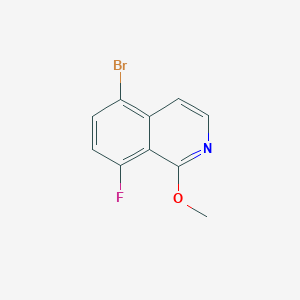
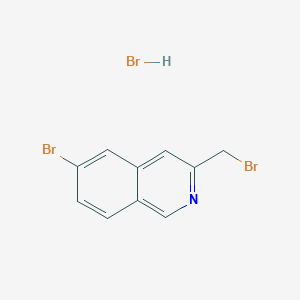
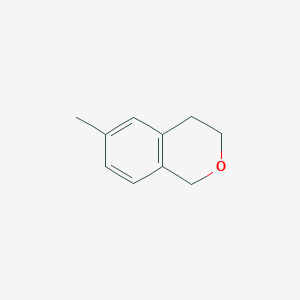

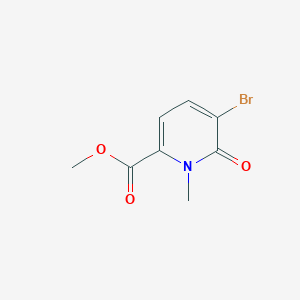
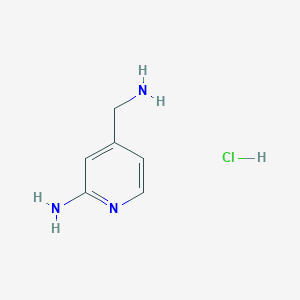
![6-Bromoisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B13668063.png)
![7-(Benzyloxy)imidazo[1,2-b]pyridazine](/img/structure/B13668066.png)
